TFC-007, chemically known as N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a potent and selective inhibitor of hematopoietic prostaglandin D2 synthase (H-PGDS) [, , , ]. This enzyme is responsible for the production of prostaglandin D2 (PGD2), a mediator involved in inflammatory and allergic responses [, ]. TFC-007 has emerged as a valuable tool in scientific research for studying the role of H-PGDS and PGD2 in various biological processes and disease models.
TFC 007 is classified as a small molecule drug candidate. It is derived from the structural modification of existing inhibitors targeting hematopoietic prostaglandin D synthase. The compound has been synthesized and characterized as part of research efforts aimed at developing more effective treatments for diseases mediated by prostaglandins, such as asthma and other inflammatory disorders .
The synthesis of TFC 007 involves multiple steps, primarily focusing on the modification of existing chemical frameworks to enhance potency and selectivity against hematopoietic prostaglandin D synthase.
The molecular structure of TFC 007 features several key components that contribute to its biological activity:
TFC 007 participates in several chemical reactions that underscore its mechanism of action:
The mechanism of action for TFC 007 revolves around its ability to selectively inhibit hematopoietic prostaglandin D synthase:
TFC 007 possesses several notable physical and chemical properties:
TFC 007 holds promise in various scientific applications:
Hematopoietic Prostaglandin D Synthase (H-PGDS) is a cytosolic glutathione-requiring enzyme belonging to the Sigma class of glutathione S-transferases (GSTs). This homodimeric enzyme (23 kDa subunits) catalyzes the isomerization of prostaglandin H₂ (PGH₂) to prostaglandin D₂ (PGD₂), a pivotal lipid mediator in inflammatory and allergic responses. Unlike the lipocalin-type PGDS (L-PGDS) predominantly expressed in the central nervous system and reproductive tissues, H-PGDS is primarily found in immune cells (mast cells, Th2 lymphocytes, antigen-presenting cells, eosinophils) and megakaryocytes. The enzyme requires reduced glutathione (GSH) and divalent cations (Mg²⁺ or Ca²⁺) for optimal activity, with Mg²⁺ enhancing its affinity for GSH. Key catalytic residues (Tyr8, Arg14, Trp104, and Asp93/Asp96/Asp97 for metal coordination) enable a unique deep and wide active site architecture that confers substrate specificity [3] [6].
H-PGDS serves as the primary source of PGD₂ in peripheral tissues during inflammatory responses. Upon cellular activation (e.g., mast cell degranulation in allergy), H-PGDS rapidly converts arachidonic acid-derived PGH₂ into PGD₂, which functions as a potent chemoattractant and activation signal for immune cells via two G-protein-coupled receptors:
Table 1: Key Pathophysiological Roles of H-PGDS-Derived PGD₂
Biological Process | Cell/Tissue Involvement | Pathological Consequence |
---|---|---|
Allergic Inflammation | Mast cells, Th2 cells, Eosinophils | Recruitment/activation of eosinophils and Th2 cells; Sustained inflammation |
Airway Hyperreactivity | Bronchial smooth muscle, Epithelium | Nasal blockage, Bronchoconstriction, Mucus hypersecretion |
Vascular Permeability | Endothelial cells, Sensory nerves | Plasma exudation, Tissue edema, Nasal congestion |
PGD₂ exhibits biphasic effects: Early in inflammation, it may have protective roles (e.g., in acute dermatitis or colitis), but in chronic or allergic settings, it becomes a major pathogenic driver. H-PGDS-derived PGD₂ amplifies eosinophilic inflammation through CRTH2-dependent mechanisms, promotes tissue remodeling, and sustains neuronal hypersensitivity, contributing to chronicity in conditions like asthma and allergic rhinitis. Mast cells are the dominant initial source, but macrophages, dendritic cells, and eosinophils perpetuate PGD₂ production in later phases [3] [8].
Dysregulated H-PGDS activity and consequent PGD₂ overproduction are hallmarks of several type 2 inflammation-dominated diseases:
Allergic Rhinitis: H-PGDS protein is upregulated in the nasal mucosa of patients. Antigen challenge triggers mast cell-dependent PGD₂ release within minutes, contributing to immediate symptoms (sneezing, rhinorrhea) and late-phase nasal blockage via vascular leakage and edema. In guinea pig models, PGD₂ levels correlate with late-phase nasal obstruction, which is resistant to antihistamines [8].
Asthma and Allergic Airway Inflammation: H-PGDS is expressed in lung macrophages, eosinophils, and bronchial epithelium during inflammation. PGD₂ induces bronchoconstriction, mucus production, and eosinophil infiltration. Murine studies demonstrate that H-PGDS inhibition reduces airway hyperresponsiveness, Th2 cytokines, and eosinophilia [3] [6].
Atopic Dermatitis and Food Allergy: Keratinocytes and dermal dendritic cells express H-PGDS. PGD₂ enhances cutaneous sensitization and itch via sensory nerve activation. Elevated PGD₂ levels correlate with disease severity in human patients [3].
Duchenne Muscular Dystrophy (DMD): Emerging evidence implicates H-PGDS in muscle inflammation and fibrosis. PGD₂ promotes neutrophil infiltration and cytokine release in mdx mice (DMD model), contributing to cardiomyopathy and disease progression [4] [6].
Table 2: H-PGDS Inhibitors and Their Selectivity Profiles
Compound | H-PGDS IC₅₀ | L-PGDS Inhibition | Key Off-Target Effects | Reference |
---|---|---|---|---|
TFC-007 | 83 nM | Negligible (>100 µM) | No inhibition of COX-1, COX-2, 5-LOX, TXA₂S, mPGES-1 | [5] [8] [9] |
HQL-79 | ~20 µM | Moderate | Anti-histamine, anti-serotonin effects | [3] [8] |
C. molle Alkaloids | IC₅₀ 13.7 µg/mL | Not tested | Uncompetitive for GSH; Non-competitive for CDNB | [7] |
Targeting H-PGDS offers distinct advantages over broad anti-inflammatory approaches or receptor antagonism:
Catalytic Specificity: H-PGDS has a unique active site architecture among GSTs, enabling selective small-molecule inhibition. Unlike COX inhibitors (NSAIDs), H-PGDS blockade spares other prostaglandin pathways (e.g., PGI₂ and PGE₂), reducing risks of gastrointestinal or cardiovascular side effects [3] [6].
Upstream Intervention: By preventing PGD₂ generation, H-PGDS inhibitors simultaneously block both DP1 and CRTH2 signaling. This contrasts with receptor antagonists that target only one pathway and may leave the other receptor’s functions intact. In allergic rhinitis models, CRTH2 antagonists only partially suppress symptoms, implying dual receptor blockade is advantageous [8].
TFC-007 as a Precision Tool: TFC-007 exemplifies a highly selective H-PGDS inhibitor (IC₅₀ = 83 nM). Its N-phenyl-5-pyrimidinecarboxamide moiety binds the H-PGDS active site, competitively inhibiting PGH₂ conversion. Crucially, it exhibits >1,000-fold selectivity over related enzymes (COX-1/2, 5-LOX, TXA₂S, mPGES-1) and negligible activity against L-PGDS. This specificity was confirmed in guinea pig allergic rhinitis models where TFC-007 (10 mg/kg oral) suppressed allergen-induced PGD₂ production by >80% without affecting thromboxane B₂ or cysteinyl leukotrienes [5] [8] [9].
Beyond Inhibition: Degradation Strategies: Recent advances use TFC-007 as a targeting ligand in Proteolysis-Targeting Chimeras (PROTACs). PROTAC(H-PGDS)-1 conjugates TFC-007 to pomalidomide (a cereblon E3 ligase binder), inducing ubiquitin-mediated H-PGDS degradation. This approach achieves sustained suppression of PGD₂ production even after drug removal—unachievable with inhibitors alone. PROTAC(H-PGDS)-7 (a linkerless variant) exhibits remarkable potency (DC₅₀ = 17.3 pM) and efficacy in DMD models, reducing cardiac inflammation more effectively than TFC-007 [1] [4] [6].
The structural rationale for TFC-007’s efficacy lies in its binding mode: X-ray crystallography (PDB: 5YWX) shows the N-phenyl-5-pyrimidinecarboxamide moiety penetrates deeply into H-PGDS, while the morpholine group faces the protein surface. This orientation enabled rational PROTAC design by linker attachment to the morpholine moiety without disrupting target engagement [1] [6].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5